molecular formula C13H14BrN3O3 B5427196 (5Z)-5-[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE

(5Z)-5-[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE

Cat. No.: B5427196
M. Wt: 340.17 g/mol
InChI Key: QCBCTFMKAVQLJD-WTKPLQERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a brominated aromatic ring and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE typically involves the condensation of 2-bromo-4,5-dimethoxybenzaldehyde with 1-methylimidazolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

(5Z)-5-[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and interference with DNA or protein synthesis.

Properties

IUPAC Name

(5Z)-2-amino-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-methylimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O3/c1-17-9(12(18)16-13(17)15)4-7-5-10(19-2)11(20-3)6-8(7)14/h4-6H,1-3H3,(H2,15,16,18)/b9-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBCTFMKAVQLJD-WTKPLQERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC(=C(C=C2Br)OC)OC)C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\C2=CC(=C(C=C2Br)OC)OC)/C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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